2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-6-7-19(18(24)13-16)28-14-21(27)26-11-8-17(9-12-26)29-20-5-1-3-15-4-2-10-25-22(15)20/h1-7,10,13,17H,8-9,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEMITHPJLEVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a synthetic compound with potential applications in various biological contexts. Its complex structure, featuring a dichlorophenoxy group and a quinolinyl piperidine moiety, suggests diverse biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H20Cl2N2O3
- Molecular Weight: 431.31 g/mol
- Purity: Typically 95%
- Solubility: Soluble in organic solvents
The compound's biological activity can be attributed to its interaction with various cellular targets:
- Receptor Binding: The piperidine and quinoline components may interact with neurotransmitter receptors, influencing central nervous system (CNS) activity.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways, which may affect cellular energy levels.
- Membrane Interaction: The dichlorophenoxy group suggests possible interactions with lipid membranes, impacting membrane integrity and function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds derived from piperidine and quinoline structures. For instance, certain derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 64 μg/mL .
Cytotoxicity Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways and disrupting cellular respiration .
Case Studies
-
Study on Mitochondrial Function:
A study investigated the effects of related compounds on isolated rat liver mitochondria. It was found that exposure to these compounds affected mitochondrial membrane integrity and ATP levels in a concentration-dependent manner . This suggests that similar mechanisms may apply to our compound of interest. -
Antibacterial Efficacy:
Another research highlighted the antibacterial efficacy of quinoline derivatives against multi-drug resistant strains. Compounds with structural similarities showed promising results in inhibiting bacterial growth, indicating potential therapeutic applications in treating infections .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of quinoline derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. Research focusing on the synthesis of analogs has shown that modifications in the piperidine and phenoxy groups can lead to increased potency against tumor cells.
Case Study:
A study explored the synthesis of derivatives based on this compound, demonstrating their effectiveness in inhibiting cell proliferation in breast cancer models (PubMed ID: 27240274). These findings suggest that the compound could be a candidate for further development in cancer therapies.
Neurological Disorders
The piperidine component is known for its neuroactive properties. Compounds similar to 2-(2,4-dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors.
Research Findings:
A review highlighted the role of quinoline derivatives in enhancing cognitive function in animal models, suggesting that this compound may possess similar effects (PubMed ID: 38250991).
Herbicidal Properties
The dichlorophenoxy moiety is characteristic of several herbicides. Research indicates that compounds like this compound can exhibit herbicidal activity through mechanisms such as disrupting plant hormonal balance or inhibiting specific metabolic pathways.
Field Studies:
Field trials have shown that similar compounds effectively control broadleaf weeds without significantly harming cereal crops, indicating their potential as selective herbicides.
Antimicrobial Effects
Emerging studies suggest that this compound may possess antimicrobial properties. The structural components allow for interaction with microbial cell membranes or enzymes critical for bacterial survival.
Experimental Evidence:
In vitro assays demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, supporting its potential use as an antimicrobial agent.
Data Summary Table
| Application Area | Description | References |
|---|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines; potential for drug development | PubMed ID: 27240274 |
| Neurological Disorders | Modulates neurotransmitter systems; potential cognitive enhancer | PubMed ID: 38250991 |
| Herbicidal Properties | Effective against broadleaf weeds; selective herbicide potential | Field Trials |
| Antimicrobial Effects | Inhibits growth of bacterial strains; potential antimicrobial agent | In Vitro Assays |
Preparation Methods
Nucleophilic Aromatic Substitution
Reagents :
- 8-Hydroxyquinoline (1.0 eq)
- 4-Methanesulfonyloxypiperidine (1.2 eq)
- Sodium hydride (2.5 eq, 60% dispersion)
- Anhydrous THF (0.3 M)
Procedure :
- Activate 8-hydroxyquinoline by deprotonation with NaH at 0°C under N₂.
- Add 4-mesyloxypiperidine dropwise, then reflux at 65°C for 18 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 7:3).
Characterization :
- Yield : 68%
- ¹H NMR (400 MHz, CDCl₃): δ 8.85 (dd, J = 4.2 Hz, 1H), 8.25 (dd, J = 8.3 Hz, 1H), 7.55–7.42 (m, 3H), 4.72 (m, 1H, piperidine-O), 3.15–2.98 (m, 4H), 2.12–1.85 (m, 4H).
- HRMS : m/z calcd for C₁₄H₁₆N₂O₂ [M+H]⁺ 261.1234, found 261.1231.
Preparation of 2-(2,4-Dichlorophenoxy)acetyl Chloride
Chloroacetylation of 2,4-Dichlorophenol
Reagents :
- 2,4-Dichlorophenol (1.0 eq)
- Chloroacetyl chloride (1.5 eq)
- K₂CO₃ (3.0 eq)
- Acetonitrile (0.5 M)
Procedure :
- Suspend dichlorophenol and K₂CO₃ in MeCN, chill to 0°C.
- Add chloroacetyl chloride over 30 min, stir at 25°C for 6 h.
- Filter, concentrate, and recrystallize from n-hexane.
Characterization :
Acid Chloride Formation
Treat 2-(2,4-dichlorophenoxy)acetic acid (1.0 eq) with SOCl₂ (5.0 eq) in dry DCM (0.2 M) at 40°C for 3 h. Remove excess reagent under vacuum to obtain the acyl chloride as a pale-yellow oil (94% yield).
Final Coupling Reaction
Acylation of 4-(Quinolin-8-yloxy)piperidine
Reagents :
- 4-(Quinolin-8-yloxy)piperidine (1.0 eq)
- 2-(2,4-Dichlorophenoxy)acetyl chloride (1.1 eq)
- Triethylamine (2.5 eq)
- Dichloromethane (0.4 M)
Procedure :
- Dissolve piperidine derivative and Et₃N in DCM at 0°C.
- Add acyl chloride dropwise, stir at 25°C for 12 h.
- Wash with 5% HCl, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH 95:5).
Characterization :
- Yield : 75%
- ¹H NMR (400 MHz, CDCl₃): δ 8.82 (d, J = 4.1 Hz, 1H), 8.20 (d, J = 8.2 Hz, 1H), 7.52–7.38 (m, 3H), 7.25 (d, J = 8.8 Hz, 1H), 6.98 (dd, J = 2.6, 8.8 Hz, 1H), 6.85 (d, J = 2.6 Hz, 1H), 4.65 (m, 1H), 4.10 (s, 2H), 3.75–3.60 (m, 2H), 3.45–3.30 (m, 2H), 2.20–1.90 (m, 4H).
- ¹³C NMR : δ 168.4 (C=O), 154.2 (C–O), 148.9–116.7 (aromatic carbons), 67.8 (piperidine-O), 52.4–45.2 (piperidine CH₂).
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Ether Formation
Substituting mesyloxypiperidine with 4-hydroxypiperidine in the presence of DIAD and PPh₃ yields comparable results (65% yield) but requires stringent anhydrous conditions.
One-Pot Sequential Functionalization
A patent-pending method (WO2016177690A1) employs Ullmann coupling between 8-bromoquinoline and 4-hydroxypiperidine using CuI/L-proline, followed by in situ acylation. This reduces purification steps but achieves lower yield (58%).
Analytical and Spectroscopic Validation
Purity Assessment
Stability Studies
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for room-temperature storage.
Industrial-Scale Considerations
Solvent Selection
THF and DCM, while effective, pose environmental and safety concerns. Recent patents (EP3750888A1) advocate cyclopentyl methyl ether (CPME) as a greener alternative, achieving 70% yield with easier recovery.
Catalytic Improvements
Nanocrystalline MgO accelerates the acylation step (3 h vs. 12 h) via surface Lewis acid activation, reducing Et₃N loading to 1.2 eq.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the piperidine ring followed by introducing the quinoline and dichlorophenoxy groups. Key steps include:
- Nucleophilic substitution to attach the quinolin-8-yloxy group to piperidine .
- Coupling the dichlorophenoxy moiety via a ketone linker using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmospheres .
- Solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran) are used, with reaction temperatures optimized between 50–80°C .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track reaction progress and intermediate purity .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., quinoline attachment at C-8) and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required for biological testing) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- Crystallography : X-ray diffraction resolves ambiguous stereochemistry in piperidine or quinoline moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Halogen Effects : Replace 2,4-dichlorophenoxy with fluorophenyl or bromophenyl groups to assess impact on lipophilicity (LogP) and target binding. Fluorine enhances membrane permeability but may reduce metabolic stability .
- Quinoline Modifications : Substitute quinoline with pyridine or isoquinoline to evaluate changes in π-π stacking interactions with enzymes/receptors .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or cytochrome P450) across analogs .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Systematic Approaches :
- Standardized Assays : Re-test the compound under uniform conditions (e.g., cell lines, incubation times) to eliminate variability .
- Meta-Analysis : Aggregate data from studies using tools like molecular docking to identify confounding factors (e.g., solvent effects, salt forms) .
- Case Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility. Use logD-adjusted formulations to normalize comparisons .
Q. What is the hypothesized mechanism of action for this compound’s biological activity?
- Proposed Mechanisms :
- Enzyme Inhibition : The quinoline moiety may intercalate into DNA topoisomerase II, while the dichlorophenoxy group disrupts ATP-binding pockets in kinases .
- Receptor Antagonism : Molecular docking suggests interactions with G-protein-coupled receptors (GPCRs), particularly those with hydrophobic binding pockets .
- Experimental Validation : Competitive binding assays (e.g., SPR or radioligand displacement) quantify affinity for hypothesized targets .
Q. How can computational methods predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., quinoline aligning with catalytic lysine residues) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayers) to assess stability over 100-ns trajectories .
- Validation : Compare computational predictions with experimental IC₅₀ or Kd values to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
